molecular formula C12H30O3Si2 B1333160 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane CAS No. 5931-17-9

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Cat. No.: B1333160
CAS No.: 5931-17-9
M. Wt: 278.53 g/mol
InChI Key: OWJKJLOCIDNNGJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (CAS 5931-17-9, abbreviated as BHTD) is a siloxane-based compound featuring two hydroxybutyl groups attached to a central tetramethyldisiloxane backbone. Its molecular formula is C₁₂H₃₂O₃Si₂, with hydroxyl (-OH) terminals that enable participation in urethane-forming reactions as a chain extender . BHTD is primarily utilized in synthesizing low-modulus polyurethanes and silicone-polyurethane elastomers, particularly for biomedical applications such as intraocular lenses and soft tissue implants . Its incorporation into polymer matrices enhances flexibility, biostability, and mechanical resilience while maintaining thermoplastic processability .

Preparation Methods

Preparation Methods of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

Direct Synthesis from Dimethyldichlorosilane (Grignard-Type Reaction)

A well-documented and efficient method involves the direct synthesis of this compound from dimethyldichlorosilane using magnesium powder and purified tetrahydrofuran (THF) as solvent, with ethyl iodide and iodine as catalysts. This method was reported by Li Yu and Chao-Can Zhang (2007) and is summarized as follows:

  • Reagents and Conditions:

    • Magnesium powder (15 g, 0.62 mol)
    • Dimethyldichlorosilane (75 g, 0.52 mol)
    • Purified THF (225 mL)
    • Ethyl iodide (1 mL) and iodine (about 10 particles) as catalysts
    • Reaction temperature: 70–71°C
    • Reaction time: Initiation for ~2 hours, followed by 2 hours heating
    • Hydrolysis with distilled water (18 mL) and concentrated HCl (0.4 mL) for 48 hours
    • Extraction with 5% sodium carbonate solution and drying
  • Procedure:

    • Under nitrogen atmosphere, magnesium powder is charged into a dry flask with THF.
    • Dimethyldichlorosilane is added, followed by ethyl iodide and iodine to initiate the Grignard reaction.
    • The reaction mixture is stirred and heated to maintain 70–71°C for the initiation and completion of the reaction.
    • After filtration and washing, the residue is hydrolyzed with water and acid to convert intermediates to the diol product.
    • The crude product is extracted, dried, and purified under vacuum to yield this compound.
  • Yield: Approximately 25 g of purified product obtained from the described scale.

  • Characterization: The product was confirmed by FTIR spectroscopy and high-resolution ^1H NMR, showing characteristic chemical shifts corresponding to the hydroxyl and siloxane groups.

This method is advantageous due to the use of relatively inexpensive starting materials and straightforward reaction conditions, making it suitable for laboratory-scale synthesis and potentially scalable for industrial production.

Two-Step Synthesis via Alkoxide Intermediate

Another synthetic route involves a two-step process starting from 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane:

  • Step 1: Reaction of 1,3-bis(4-chlorobutyl)-1,1,3,3-tetramethyldisiloxane with sodium ethoxide to form the corresponding alkoxide intermediate.

  • Step 2: The alkoxide intermediate is then reacted with 4-hydroxybutanol under basic conditions to yield the final this compound.

This method is commonly used in industrial settings due to its modular approach, allowing for better control over reaction parameters and product purity. The reaction conditions are optimized to maximize yield and minimize side reactions. The process typically requires:

  • Controlled temperature and stirring
  • Use of anhydrous solvents and inert atmosphere to prevent side hydrolysis
  • Purification steps including extraction and distillation

This route is favored for large-scale production where reaction reproducibility and product consistency are critical.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Yield & Purity Advantages Limitations
Direct Grignard-type synthesis Dimethyldichlorosilane, Mg, THF, ethyl iodide, iodine 70–71°C, 4–5 hours total, hydrolysis with HCl ~25 g from 75 g silane, high purity Simple, cost-effective, well-characterized Requires careful moisture control
Two-step alkoxide intermediate synthesis 1,3-bis(4-chlorobutyl)tetramethyldisiloxane, sodium ethoxide, 4-hydroxybutanol Basic conditions, controlled temperature High yield, scalable Industrially scalable, controlled purity More steps, requires intermediate synthesis

Research Findings and Analytical Characterization

  • FTIR Spectroscopy: Confirms the presence of hydroxyl groups (broad O–H stretch around 3400 cm⁻¹) and Si–O–Si siloxane backbone (strong absorption near 1100 cm⁻¹).

  • [^1H NMR Spectroscopy](pplx://action/followup): Shows characteristic chemical shifts for methylene protons adjacent to silicon and hydroxyl groups, with the hydroxyl proton appearing downfield (~3.66 ppm). The methyl groups attached to silicon resonate near 0.06 ppm, confirming the tetramethyl substitution pattern.

  • End Group Titration: Used to determine the number-average molecular weight of polymers derived from this compound, indicating successful incorporation of hydroxyl end groups for further polymerization.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Scientific Research Applications

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane finds applications in several scientific domains:

Polymer Chemistry

  • Coupling Agent : Utilized in the synthesis of various polymers, enhancing compatibility between different phases in polymer blends.
  • Cross-Linking Agent : Acts as a cross-linker in silicone-based materials, improving mechanical properties and thermal stability.

Biomedical Applications

  • Medical Devices : Its biocompatibility makes it suitable for use in silicone-based medical implants and devices that require long-term stability in the body. For example, it is used in the production of intraocular lenses due to its ability to mimic the optical properties of human lenses .
  • Surface Modification : Employed for modifying surfaces in biological assays to improve cell adhesion and proliferation.

Industrial Uses

  • Sealants and Adhesives : Incorporated into formulations to enhance flexibility, adhesion, and wear resistance.
  • Lubricants : Used to improve the performance of lubricants by providing better stability under varying temperature conditions.

Data Table of Applications

Application AreaSpecific Use CaseBenefits
Polymer ChemistryCoupling agent in polymer blendsImproved compatibility
Polymer ChemistryCross-linking agent in silicone materialsEnhanced mechanical properties
BiomedicalSilicone-based medical implantsHigh biocompatibility
BiomedicalSurface modification for biological assaysImproved cell adhesion
IndustrialSealants and adhesivesIncreased flexibility and adhesion
IndustrialLubricantsBetter thermal stability

Case Study 1: Medical Device Development

In a study published in the Journal of Applied Polymer Science, researchers explored the use of this compound in creating flexible silicone elastomers for use in medical devices. The study demonstrated that the incorporation of this compound significantly improved the material's elasticity and biocompatibility when compared to traditional silicone formulations .

Case Study 2: Surface Modification Techniques

Another research project focused on the application of this compound for modifying surfaces used in cell culture. The findings indicated that surfaces treated with this compound exhibited enhanced hydrophilicity and promoted better cell attachment and growth compared to untreated surfaces. This property is crucial for developing effective tissue engineering scaffolds .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane involves its ability to form strong bonds with various substrates through its hydroxyl groups. These hydroxyl groups can undergo condensation reactions with other functional groups, leading to the formation of stable linkages. This property makes it an effective coupling agent and cross-linking agent in various applications .

Comparison with Similar Compounds

The following disiloxane derivatives share structural similarities with BHTD but differ in functional groups, reactivity, and applications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Comparison of BHTD with Structurally Related Disiloxanes

Compound Name (CAS) Functional Groups Key Applications Notable Properties References
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (5931-17-9) Hydroxyl (-OH) Biomedical elastomers, low-modulus polyurethanes Enhances flexibility, biostability, and phase separation in polymers
1,3-Bis(3-aminopropyl)tetramethyldisiloxane (GAPD) Amine (-NH₂) Dielectric coatings, polyimide modification Improves dielectric strength, thermal stability, and surface insulation properties
1,3-Bis(3-glycidoxypropyl)tetramethyldisiloxane (126-80-7) Epoxy Cross-linked polymers, nonconventional fluorescent materials Enables thiol-epoxy click reactions; induces phase separation in HPDLC gratings
1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (58130-03-3) Methacrylate Polymerizable coatings, dental materials UV-curable; imparts hydrophobicity and mechanical durability
1,3-Bis(4-methoxyphenyl)tetramethyldisiloxane (122571-17-9) Methoxyphenyl Intermediate in organic synthesis, specialty coatings High thermal stability; aromatic groups enhance solubility in organic solvents
1,3-Bis(2-aminoethylaminomethyl)tetramethyldisiloxane (AEAMDS) Complex amine (-NH-CH₂-CH₂-NH₂) Schiff base synthesis, metal coordination chemistry Forms stable silanol intermediates; used in supramolecular self-assembly

Reactivity and Functional Group Influence

  • BHTD : Hydroxyl groups facilitate urethane bond formation with diisocyanates, critical for tailoring polyurethane elasticity and biocompatibility .
  • Aminopropyl Variants (GAPD, AEAMDS): Amine terminals enable covalent bonding with anhydrides (e.g., trimellitic anhydride) or aldehydes, forming polyimides or Schiff bases. GAPD-modified polyimides exhibit enhanced dielectric strength (~5% molar content increases surface flashover voltage by 20%) , while AEAMDS-derived Schiff bases show unique coordination behavior due to silanol formation .
  • Glycidoxypropyl Derivative: Epoxy groups undergo thiol-epoxy click reactions to synthesize sulfur-containing disiloxanes with nonconventional fluorescence (quantum yield up to 18.5%) . This compound also promotes phase separation in holographic polymer-dispersed liquid crystal (HPDLC) gratings, achieving >97% diffraction efficiency .
  • Methacryloxypropyl Derivative : Methacrylate groups enable radical polymerization, forming cross-linked networks in UV-curable coatings. Its low viscosity (4–1000 cSt) and hydrophobicity make it suitable for waterproof materials .

Biological Activity

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) is a silicon-based organic compound that has garnered attention for its unique chemical properties and potential applications in various fields, including biology, medicine, and materials science. This article explores the biological activity of BHTD, focusing on its mechanisms of action, applications in biocompatible materials, and relevant research findings.

BHTD is characterized by its tetramethyldisiloxane backbone and two hydroxyl groups. The molecular formula is C12H26O4Si2C_{12}H_{26}O_4Si_2, which contributes to its reactivity and ability to form stable bonds with various substrates. The hydroxyl groups allow BHTD to participate in condensation reactions, making it an effective coupling and cross-linking agent.

The biological activity of BHTD is primarily attributed to its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules. These interactions enable BHTD to modify surfaces for biological assays and enhance the properties of silicone-based medical devices. The mechanism can be summarized as follows:

  • Hydrogen Bonding : Hydroxyl groups form hydrogen bonds with proteins and other biomolecules.
  • Cross-Linking : BHTD can undergo polymerization to create siloxane networks that improve material properties.
  • Biocompatibility : Its structure allows it to resist degradation in bodily fluids, making it suitable for medical applications.

Applications in Biology and Medicine

BHTD has been explored for various applications due to its biocompatibility and versatility:

  • Medical Devices : Used in the production of silicone-based implants and devices that require long-term stability and resistance to bodily fluids .
  • Drug Delivery Systems : Its ability to form stable linkages makes it a candidate for developing drug delivery vehicles that can release therapeutic agents in a controlled manner .
  • Surface Modification : Employed in modifying surfaces for biological assays, enhancing adhesion properties, and promoting cell attachment.

Case Studies

  • Polyurethane Development :
    • A study investigated the effect of BHTD as a chain extender in low-modulus siloxane-based polyurethanes. The results indicated that BHTD significantly improved the flexibility and mechanical properties of the resulting materials, making them suitable for soft tissue applications .
  • Antibacterial Properties :
    • Research has shown that incorporating BHTD into medical artificial skin formulations enhances antibacterial properties while maintaining non-irritant characteristics. This makes it a promising candidate for wound healing applications .
  • Synthesis Techniques :
    • Innovative synthesis methods have been developed for BHTD using simpler catalytic processes. These methods have implications for producing high-purity BHTD for research and industrial applications .

Data Summary

The following table summarizes key findings related to the biological activity of BHTD:

Aspect Details
Chemical Formula C12H26O4Si2C_{12}H_{26}O_4Si_2
Mechanism of Action Hydrogen bonding, cross-linking, biocompatibility
Applications Medical devices, drug delivery systems, surface modification
Research Highlights Improved mechanical properties in polyurethanes; antibacterial effects

Q & A

Q. What are the standard synthesis protocols for 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane (BHTD) in polymer chemistry?

Basic
BHTD is synthesized via hydrolysis and condensation of chlorosilane precursors or functionalization of pre-existing siloxane backbones. A common method involves reacting 1,3-bis(chloropropyl)tetramethyldisiloxane with 4-hydroxybutanol under controlled alkaline conditions. Purification typically employs fractional distillation or column chromatography to achieve >95% purity, with characterization via FTIR (Si-O-Si peaks at 1075 cm⁻¹) and ¹H NMR (δ 0.0–0.25 ppm for Si-CH₃ groups) .

Q. Which spectroscopic techniques are critical for characterizing BHTD and its derivatives?

Basic
Key techniques include:

  • FTIR : Identifies Si-O-Si (1075 cm⁻¹) and hydroxyl (-OH, ~3000 cm⁻¹) groups.
  • ¹H/²⁹Si NMR : Resolves methyl (δ 0.0–0.25 ppm) and siloxane backbone signals (δ -10 to -20 ppm for Si-O-Si).
  • Mass Spectrometry : Confirms molecular weight (e.g., BHTD: C₁₆H₃₈O₄Si₂, MW 366.7 g/mol) using ESI or EI modes .

Q. How does the molar ratio of BHTD to ethylene diamine (EDA) influence the mechanical properties of siloxane-poly(urethane urea) copolymers?

Advanced
Varying BHTD:EDA ratios (e.g., 100:0 to 0:100) modulates phase separation and interfacial compatibility. Higher BHTD content strengthens the hard-segment domains via hydrogen bonding between hydroxyl and urea groups, improving tensile strength (up to 15 MPa) and elongation at break (200–300%). However, excessive BHTD (>60%) disrupts crystallinity, reducing modulus. Dynamic mechanical analysis (DMA) reveals a 20–40°C increase in glass transition temperature (Tg) with BHTD incorporation .

Q. What experimental challenges arise when analyzing phase separation in BHTD-modified polymers, and how can they be mitigated?

Advanced
Challenges include:

  • Incomplete Phase Segregation : Observed in BHTD-rich systems due to polar-nonpolar mismatches. Mitigation: Use small-angle X-ray scattering (SAXS) to quantify domain spacing (5–20 nm).
  • Thermal Degradation : BHTD’s hydroxyl groups may decompose above 200°C. Mitigation: Conduct thermogravimetric analysis (TGA) under inert atmospheres and optimize curing temperatures below 180°C .

Q. What are the primary applications of BHTD in material science?

Basic
BHTD serves as:

  • Chain Extender : Enhances elasticity in poly(urethane urea)s for biomedical implants.
  • Crosslinker : Improves thermal stability in silicone rubbers (up to 250°C).
  • Functional Monomer : Enables gas-selective membranes via hydrogen-bonded networks .

Q. How do discrepancies in thermal stability data for BHTD-containing polymers across studies inform experimental design?

Advanced
Discrepancies arise from competing effects of BHTD’s chain length (flexibility) vs. functionality (crosslinking). For example, replacing hexafunctional amines with BHTD reduces crosslink density but increases segmental mobility, lowering Tg by 10–15°C. Researchers must balance these factors using kinetic models (e.g., Avrami) to predict curing behavior .

Q. What safety protocols are recommended when handling BHTD in laboratory settings?

Basic

  • Ventilation : Use fume hoods to avoid inhalation (TLV: 10 mg/m³).
  • PPE : Nitrile gloves and goggles to prevent skin/eye contact.
  • Spill Management : Neutralize with vermiculite and dispose as hazardous waste .

Q. How does BHTD compare to other siloxane modifiers in epoxy resin systems?

Advanced
BHTD outperforms glycidyloxypropyl-terminated siloxanes in reducing viscosity (η ~200 cP vs. 500 cP) due to shorter chain length. However, it exhibits lower epoxy conversion (70% vs. 85%) due to steric hindrance from hydroxyl groups. Optimal performance is achieved at 5–10 wt% loading, with lap shear strength >8 MPa .

Q. What strategies resolve contradictory data on BHTD’s biocompatibility?

Advanced
Contradictions arise from residual monomers or solvent traces. Mitigation:

  • Purification : Triple recrystallization from ethanol/water mixtures.
  • In Vitro Testing : Use ISO 10993-5 protocols with L929 fibroblasts to confirm cytotoxicity thresholds (>90% viability at 100 µg/mL) .

Q. How is BHTD integrated into high-throughput screening (HTS) for CO₂ capture materials?

Advanced
BHTD-derived polyamines (e.g., DAB analogs) are screened for CO₂ adsorption using thermogravimetric analysis (TGA) under 15% CO₂/N₂. Optimal capacity (2.5 mmol/g at 25°C) is achieved with BHTD:EDA (40:60), but moisture sensitivity requires co-deployment with desiccants like zeolites .

Properties

IUPAC Name

4-[[4-hydroxybutyl(dimethyl)silyl]oxy-dimethylsilyl]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30O3Si2/c1-16(2,11-7-5-9-13)15-17(3,4)12-8-6-10-14/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJKJLOCIDNNGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCCCO)O[Si](C)(C)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H30O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377681
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5931-17-9
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5931-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane
1,3-Bis(4-hydroxybutyl)tetramethyldisiloxane

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